molecular formula C17H17N3O5 B273796 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No. B273796
M. Wt: 343.33 g/mol
InChI Key: IOYOSHMPBNPQRS-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.

Future Directions

There are several potential future directions for research on N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide. One area of research could be the development of new synthetic methods for this compound, with the aim of improving its yield and purity. Another area of research could be the investigation of the mechanism of action of this compound, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Scientific Research Applications

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide has numerous potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity and has been studied extensively as a potential drug candidate for the treatment of various types of cancer.

properties

Product Name

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C17H17N3O5/c1-11(15-9-8-14(24-2)10-16(15)25-3)18-19-17(21)12-4-6-13(7-5-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-11-

InChI Key

IOYOSHMPBNPQRS-WQRHYEAKSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)OC)OC

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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